2-Amino-2'-fluoro-5-nitrobenzophenone
Overview
Description
2-Amino-2'-fluoro-5-nitrobenzophenone is a chemical compound that has been studied in various contexts, including its synthesis, molecular structure, and chemical reactions. It is related to compounds that have been synthesized and analyzed for their potential applications in different fields such as pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, substituted 2'-amino-biphenyl-2-ols were synthesized and further functionalized into various compounds, including 4-nitro-dibenzofurans, through a double functionalization process involving nitration and cycloetherification . Similarly, 2-amino-5-nitrobenzophenone was prepared by acid degradation of 1,4-benzodiazepine drugs, indicating a method of synthesis from pharmaceutical precursors . Another study reported the synthesis of 5-(4-fluorophenylsulfonyloxy)-2-acetamino-nitrobenzene, a related compound, as an intermediate for a new anthelmintic, showcasing a multi-step synthetic process .
Molecular Structure Analysis
The molecular structure of 2-amino-5-nitrobenzophenone has been determined and reported as a polymorphic form of a known structure . This suggests that the compound can exist in different crystalline forms, which may have implications for its physical properties and reactivity. X-ray crystallography has been used to establish the position of the nitro group in several dibenzofurans, which are structurally related to 2-amino-2'-fluoro-5-nitrobenzophenone .
Chemical Reactions Analysis
The reactivity of related nitro compounds has been studied extensively. For example, 2-amino-5-nitrophenol was reacted with α-ketoacids and esters to yield various heterocyclic compounds, such as benzoxazinones and benzoxazolines . The title compound's reactivity could be inferred to be similar, with potential to form heterocyclic structures upon reaction with suitable reagents. Additionally, the conversion of 2-amino-5-fluorobenzenethiol into substituted 1-nitro phenothiazines through condensation reactions has been explored, indicating the potential for 2-amino-2'-fluoro-5-nitrobenzophenone to undergo similar transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-amino-5-nitrobenzophenone have been characterized in part by its intense phosphorescence in ethanol glasses at liquid nitrogen temperature, which has been utilized for the determination of contamination in nitrazepam . This property suggests that the compound may have applications in analytical chemistry. The crystal and molecular structures of related compounds have also been studied, revealing insights into their supramolecular interactions and hydrogen bonding patterns .
Scientific Research Applications
Determination of Nitrazepam in Serum
- Summary of Application: 2-Amino-2’-fluoro-5-nitrobenzophenone is used in the determination of nitrazepam in serum .
- Methods of Application: The compound is used in gas-liquid chromatography, a method that separates and analyzes compounds that can be vaporized without decomposition .
- Results or Outcomes: While the specific results or outcomes are not mentioned in the source, the use of this compound in such a method suggests it may be effective in identifying and quantifying nitrazepam in serum samples .
Bioavailability Studies
- Summary of Application: The compound is used in bioavailability studies .
- Methods of Application: While the specific methods are not detailed in the source, bioavailability studies generally involve determining the extent and rate at which the active moiety of a drug enters systemic circulation, thereby accessing the site of action .
- Results or Outcomes: The specific results or outcomes are not mentioned in the source .
Second-Harmonic Generation in Aromatic Organic Compounds
- Summary of Application: 2-Amino-2’-fluoro-5-nitrobenzophenone is used in second-harmonic generation in aromatic organic compounds .
- Methods of Application: Second-harmonic generation is a nonlinear optical process, in which two photons with the same frequency interact with a nonlinear material, are “combined”, and generate a new photon with twice the energy, and therefore, twice the frequency and half the wavelength of the initial photons .
- Results or Outcomes: The specific results or outcomes are not mentioned in the source .
Safety And Hazards
2-Amino-2’-fluoro-5-nitrobenzophenone should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . It is recommended to keep the substance in a dark place, under an inert atmosphere, at room temperature .
properties
IUPAC Name |
(2-amino-5-nitrophenyl)-(2-fluorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O3/c14-11-4-2-1-3-9(11)13(17)10-7-8(16(18)19)5-6-12(10)15/h1-7H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEHQPVGEHUXHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70187973 | |
Record name | 2-Amino-2'-fluoro-5-nitrobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70187973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2'-fluoro-5-nitrobenzophenone | |
CAS RN |
344-80-9 | |
Record name | (2-Amino-5-nitrophenyl)(2-fluorophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=344-80-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-2'-fluoro-5-nitrobenzophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000344809 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-2'-fluoro-5-nitrobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70187973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-2'-fluoro-5-nitrobenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.868 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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